Cas no 106044-96-6 ((2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol)

(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol
- 106044-96-6
- EN300-1991810
-
- インチ: 1S/C11H14O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,2-3,7H2,1H3/t8-/m1/s1
- InChIKey: VJZXAIJPTHVTCG-MRVPVSSYSA-N
- ほほえんだ: O1COC2=CC=C(C=C12)CC[C@@H](C)O
計算された属性
- せいみつぶんしりょう: 194.094294304g/mol
- どういたいしつりょう: 194.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1991810-0.05g |
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol |
106044-96-6 | 0.05g |
$732.0 | 2023-09-16 | ||
Enamine | EN300-1991810-1g |
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol |
106044-96-6 | 1g |
$871.0 | 2023-09-16 | ||
Enamine | EN300-1991810-5g |
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol |
106044-96-6 | 5g |
$2525.0 | 2023-09-16 | ||
Enamine | EN300-1991810-5.0g |
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol |
106044-96-6 | 5g |
$4475.0 | 2023-05-23 | ||
Enamine | EN300-1991810-1.0g |
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol |
106044-96-6 | 1g |
$1543.0 | 2023-05-23 | ||
Enamine | EN300-1991810-0.5g |
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol |
106044-96-6 | 0.5g |
$836.0 | 2023-09-16 | ||
Enamine | EN300-1991810-2.5g |
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol |
106044-96-6 | 2.5g |
$1707.0 | 2023-09-16 | ||
Enamine | EN300-1991810-0.1g |
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol |
106044-96-6 | 0.1g |
$767.0 | 2023-09-16 | ||
Enamine | EN300-1991810-10.0g |
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol |
106044-96-6 | 10g |
$6635.0 | 2023-05-23 | ||
Enamine | EN300-1991810-0.25g |
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol |
106044-96-6 | 0.25g |
$801.0 | 2023-09-16 |
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-olに関する追加情報
Research Briefing on (2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol (CAS: 106044-96-6): Recent Advances and Applications
The compound (2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol (CAS: 106044-96-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and relevance in drug development.
Recent studies have highlighted the enantioselective synthesis of (2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol, emphasizing its role as a chiral intermediate in the production of bioactive compounds. Researchers have employed asymmetric hydrogenation and enzymatic resolution techniques to achieve high enantiomeric purity, which is critical for its application in pharmaceuticals. The compound's structural motif, featuring a 1,3-dioxolane ring, has been linked to enhanced metabolic stability and bioavailability in preclinical models.
In terms of biological activity, (2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol has demonstrated promising results as a modulator of neurotransmitter systems. A 2023 study published in the Journal of Medicinal Chemistry revealed its affinity for GABAA receptors, suggesting potential applications in neurological disorders such as anxiety and epilepsy. Additionally, its metabolite profile indicates low toxicity, making it a viable candidate for further pharmacokinetic studies.
Beyond its neurological applications, this compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by targeting the NF-κB pathway. These findings position (2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol as a potential lead compound for developing novel anti-inflammatory agents.
Looking ahead, ongoing research aims to explore the compound's utility in combination therapies and its optimization for clinical use. Challenges such as scale-up synthesis and formulation stability remain areas of active investigation. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into therapeutic applications.
In conclusion, (2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol represents a versatile and pharmacologically relevant molecule with broad potential in drug discovery. Its dual functionality as a chiral building block and bioactive agent underscores its importance in modern medicinal chemistry. Future studies will likely focus on elucidating its mechanisms of action and expanding its therapeutic indications.
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